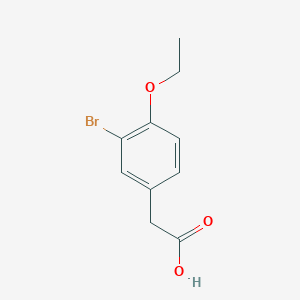

2-(3-Bromo-4-ethoxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(3-bromo-4-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAXFPLSLBPYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Spectral Characterization

1H NMR analysis of the product (CDCl3) reveals distinct signals:

- δ 1.42 (t, 3H, -OCH2CH3),

- δ 3.54 (s, 2H, -CH2COOH),

- δ 4.05 (q, 2H, -OCH2CH3),

- δ 6.82 (d, 1H, aromatic),

- δ 7.25 (dd, 1H, aromatic),

- δ 7.52 (d, 1H, aromatic).

The downfield shift of the aromatic proton at δ 7.52 confirms bromination at the 3-position, consistent with the deshielding effect of the electronegative bromine atom.

Radical Bromination Using N-Bromosuccinimide (NBS)

For substrates sensitive to harsh acidic conditions, radical bromination with NBS offers a milder alternative. This method, detailed in and, employs a radical initiator such as azobisisobutyronitrile (AIBN) to generate bromine radicals, which abstract hydrogen atoms from benzylic or allylic positions.

Application to Aromatic Systems

When applied to 4-ethoxyphenylacetic acid, NBS in carbon tetrachloride (CCl4) under reflux selectively brominates the aromatic ring. The reaction mechanism involves:

- Initiation: AIBN decomposes to generate nitrogen gas and free radicals.

- Propagation: Bromine radicals abstract hydrogen from the aromatic ring, forming a resonance-stabilized aryl radical.

- Termination: The aryl radical reacts with Br2 to yield the brominated product.

This method achieves moderate yields (50–65%) but requires careful control of reaction time and temperature to avoid polybromination.

Multi-Step Synthesis via O-Alkylation and Functionalization

A patent by outlines a scalable route to ethoxy-substituted phenylacetic acids, adaptable to the target compound. The process involves:

O-Ethylation of 4-Methylsalicylic Acid

4-Methylsalicylic acid is treated with ethyl bromide in dimethyl sulfoxide (DMSO) in the presence of potassium carbonate. This step introduces the ethoxy group, yielding ethyl 2-ethoxy-4-methylbenzoate in near-quantitative yield.

Bromination and Oxidation

The methyl group at position 4 is brominated using NBS and AIBN in CCl4, followed by hydrolysis of the resulting nitrile to a carboxylic acid. Oxidation with sodium perborate in acetic acid converts the intermediate to this compound.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | Br2, CH3COOH | 80–85% | High regioselectivity, simple work-up | Requires corrosive bromine |

| Radical Bromination | NBS, AIBN, CCl4 | 50–65% | Mild conditions, avoids strong acids | Lower yield, solvent toxicity |

| Multi-Step Synthesis | Ethyl bromide, NBS, NaBO3 | 60–70% | Scalable, avoids direct bromination | Lengthy, multiple purification steps |

Mechanistic Insights and Substituent Effects

The ethoxy group’s electron-donating resonance effect (+R) activates the aromatic ring, favoring electrophilic attack. However, the acetic acid substituent’s electron-withdrawing inductive effect (-I) deactivates the ring, creating a balance that directs bromination to the 3-position. X-ray crystallography of analogous compounds confirms that the ethoxy group adopts a near-coplanar orientation with the ring, maximizing conjugation and stabilizing the transition state.

Industrial Considerations and Optimization

Large-scale production favors the direct bromination method due to its simplicity and high yield. Key optimizations include:

- Solvent Choice : Acetic acid enhances solubility of intermediates and stabilizes the bromonium ion intermediate.

- Temperature Control : Maintaining 25–30°C minimizes side reactions such as dibromination.

- Work-Up : Recrystallization from xylene ensures high purity (>98%) without chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethoxy group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carboxylic acid group.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

2-(3-Bromo-4-ethoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-(3-Bromo-4-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

2-(3-Chloro-4-ethoxyphenyl)acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.

2-(3-Bromo-4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

2-(3-Bromo-4-ethoxyphenyl)acetic acid is unique due to the presence of both bromine and ethoxy substituents, which can influence its reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .

Biological Activity

2-(3-Bromo-4-ethoxyphenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse research findings.

- IUPAC Name : this compound

- CAS Number : 777-66-2

- Molecular Formula : C11H13BrO3

- Molecular Weight : 287.13 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of 4-ethoxyphenylacetic acid, followed by purification processes such as recrystallization or chromatography. The reaction conditions can significantly affect yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.48 |

| Compound B | HCT-116 (colon cancer) | 0.78 |

| Compound C | U-937 (leukemia) | 1.54 |

These compounds were found to induce apoptosis through caspase activation and cell cycle arrest at the G1 phase, suggesting that structural modifications can enhance biological activity .

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds has shown effectiveness against various pathogens. For example, compounds with electron-withdrawing groups have exhibited selective activity against Chlamydia and other bacteria, indicating a potential for developing new antibiotics .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Nucleophilic Acyl Substitution : The carboxylic acid group may participate in nucleophilic attacks, leading to the formation of various active metabolites.

- Cellular Pathway Modulation : The compound may interact with specific cellular pathways involved in apoptosis and cell proliferation, particularly in cancer cells.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.48 µM, demonstrating higher potency than standard chemotherapeutics like doxorubicin.

- Antimicrobial Screening : Compounds were tested against N. meningitidis and H. influenzae, showing moderate activity that could inform further drug development .

Q & A

Q. What is the optimized synthetic route for 2-(3-Bromo-4-ethoxyphenyl)acetic acid?

The compound is synthesized via regioselective bromination of 4-ethoxyphenylacetic acid using bromine (Br₂) in acetic acid under ambient conditions. Key steps include:

- Dissolving 4-ethoxyphenylacetic acid in acetic acid.

- Slow addition of bromine in acetic acid (1:1 molar ratio) over 30 minutes.

- Stirring at room temperature for 1 hour, followed by precipitation and recrystallization to achieve ~84% yield . Purity is confirmed via melting point analysis, NMR spectroscopy, and X-ray crystallography.

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural insights include:

- Substituent geometry : The ethoxy group is coplanar with the phenyl ring (torsion angle <1.5°), while the acetic acid moiety is tilted at ~78° relative to the ring .

- Hydrogen bonding : Centrosymmetric dimers form via O–H∙∙∙O hydrogen bonds (R₂²(8) motif), stabilizing the crystal lattice .

- Bond angles : C–C–C angles at substituents (Br: 121.5°, OMe: 118.2°) reflect electronic effects .

Q. What analytical methods validate the compound’s purity and identity?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C3, ethoxy at C4) .

- Melting point : Consistent with literature (e.g., 99–102°C for brominated derivatives) .

- High-performance liquid chromatography (HPLC) : Quantifies purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in downstream reactions?

- The bromine atom is strongly electron-withdrawing, activating the ring for electrophilic substitution at specific positions.

- Ethoxy and acetic acid groups donate electron density via resonance, directing reactions to meta/para positions.

- Angle distortions in the phenyl ring (e.g., C–C–C angles) correlate with substituent electronegativity, impacting reaction pathways .

Q. What role does this compound play in natural product synthesis?

- It serves as a precursor for Combretastatin A-4 (antimitotic agent) via Perkin condensation/decarboxylation .

- Derivatives are used in vancomycin analogs and perylenequinones (e.g., Calphostin D) .

- Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Q. How can reaction conditions be tailored for selective functionalization?

- Oxidation : Use KMnO₄/CrO₃ to convert acetic acid to ketones or carboxylates .

- Substitution : Employ NaOCH₃ or KOtBu for nucleophilic displacement of bromine .

- Reduction : LiAlH₄ selectively reduces carbonyl groups while preserving the aromatic ring .

Q. What computational methods support crystallographic data interpretation?

- Density functional theory (DFT) calculations validate bond angles and electronic effects observed in SC-XRD .

- Software like SHELXTL and OEChem refine hydrogen-bonding networks and thermal displacement parameters .

Methodological Considerations

Q. How to resolve contradictions in spectroscopic data?

- Case study : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. Cross-validate with mass spectrometry (MS) and infrared (IR) spectroscopy .

- X-ray outliers : Use statistical filters (e.g., FCF_filter) to exclude anomalous reflections during refinement .

Q. What strategies improve crystal quality for SC-XRD?

- Slow evaporation from ethanol/water mixtures yields high-quality crystals.

- Control nucleation by seeding or temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.